3-(1,3-Benzodioxol-5-ylamino)-1-(4-chlorophenyl)-1-propanone
Beschreibung
Tautomerism
The compound exhibits keto-enol tautomerism , a common phenomenon in β-ketoamines. The enol form arises via proton transfer from the amino group’s N-H to the ketone oxygen, forming a conjugated enol structure stabilized by resonance. However, the equilibrium strongly favors the keto form due to the ketone’s inherent stability and the absence of intramolecular hydrogen bonding that might stabilize the enol tautomer.
Table 3: Tautomeric Stability Comparison
| Form | Stability Factors |
|---|---|
| Keto | - Lower energy due to C=O bond stability - No steric hindrance |
| Enol | - Resonance stabilization limited by rigid benzodioxole - Higher steric strain |
Resonance Effects
Resonance in this compound involves:
- Benzodioxole ring : Delocalization of π-electrons across the fused oxygen atoms, enhancing aromaticity.
- Ketone-amine interaction : Partial conjugation between the lone pair on the amino nitrogen and the ketone’s carbonyl group, though steric hindrance from the benzodioxole limits full resonance.
- Chlorophenyl group : The chlorine’s inductive effect withdraws electron density, reducing resonance contributions from the phenyl ring.
Figure 1: Dominant Resonance Structures
- Keto form :
$$
\text{C=O} \leftrightarrow \text{C–O}^- \text{ (minor contribution due to amino group proximity)}
$$ - Enamine-like resonance :
$$
\text{NH–CH}_2\text{–C=O} \leftrightarrow \text{N=CH–C–O}^-
$$
The chlorophenyl group’s electron-withdrawing nature further polarizes the ketone, increasing its electrophilicity and reducing enol stabilization. Comparative studies with analogous compounds (e.g., 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-1-propanone) confirm that para-substituted electron-withdrawing groups suppress enol content by ~40% relative to unsubstituted derivatives.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-12-3-1-11(2-4-12)14(19)7-8-18-13-5-6-15-16(9-13)21-10-20-15/h1-6,9,18H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHXJGGATWLMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477333-87-2 | |
| Record name | 3-(1,3-BENZODIOXOL-5-YLAMINO)-1-(4-CHLOROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-1-(4-chlorophenyl)-1-propanone typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Amination: The benzodioxole intermediate is then subjected to amination using appropriate amine reagents to introduce the amino group.
Coupling with Chlorophenyl Group: The final step involves coupling the aminated benzodioxole with a chlorophenyl derivative through a condensation reaction, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
The compound 3-(1,3-Benzodioxol-5-ylamino)-1-(4-chlorophenyl)-1-propanone has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, focusing on medicinal chemistry, pharmacology, and potential therapeutic uses.
Molecular Formula
- Molecular Formula : C16H16ClN2O3
- Molecular Weight : 320.76 g/mol
Structural Characteristics
The compound features a benzodioxole moiety, which is known for its role in enhancing biological activity. The presence of the chlorophenyl group contributes to its lipophilicity, potentially affecting its pharmacokinetic properties.
Medicinal Chemistry
The compound's structure suggests potential as a lead compound in drug discovery. Its design allows for modifications that can enhance selectivity and potency against specific biological targets.
Case Studies
- Anticancer Activity : Research indicates that derivatives of benzodioxole compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar properties. A study demonstrated that benzodioxole derivatives inhibited tumor growth in xenograft models, indicating their potential as anticancer agents .
- Antidepressant Effects : Compounds with similar structures have been investigated for their antidepressant effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Pharmacology
Pharmacological studies are essential to understand the bioactivity of the compound. Preliminary data suggest that it may interact with various receptors and enzymes.
- Enzyme Inhibition : Initial studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity or diabetes .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, possibly providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
Data Table of Research Findings
Wirkmechanismus
The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-1-(4-chlorophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and chlorophenyl group may play crucial roles in binding to these targets, modulating their activity and triggering downstream effects.
Vergleich Mit ähnlichen Verbindungen
Propanone Derivatives with Aryl Substituents
RS 67333 and RS 39604 () share the propanone backbone but differ in substituents. RS 67333 includes a 4-amino-5-chloro-2-methoxyphenyl group, while RS 39604 has a 3,5-dimethoxy-benzyloxy substituent. Both compounds are serotonin receptor ligands, indicating that the propanone scaffold is compatible with central nervous system targeting.
1-(4-Chlorophenyl)-2-(methylamino)-1-propanone () lacks the benzodioxol-amino group but retains the 4-chlorophenyl-propanone core. This structural simplification may reduce metabolic stability or receptor affinity compared to the target compound, emphasizing the benzodioxol group’s role in modulating pharmacokinetics.
Halogen-Substituted Cytotoxic Analogs
and describe halogenated propenone derivatives, such as (E)-1-(4-chlorophenyl)-3-p-tolyprop-2-en-1-on (C1), which exhibited cytotoxic activity (IC50 = 100 μg/mL) against MCF7 breast cancer cells. In contrast, compound 1 (a 4-chlorophenyl derivative with a tolyl group) showed negligible cytotoxicity (LC50 = 1,484.75 μg/mL). This suggests that substituents at the 3-position (e.g., benzodioxol vs. tolyl) significantly influence bioactivity. The target compound’s benzodioxol-amino group may enhance cytotoxicity compared to less polar substituents, though direct testing is required .
Pyrazolone Derivatives ()
While structurally distinct (pyrazolone cores vs. propanone), compounds like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone demonstrate the importance of halogenated aryl groups in crystallographic stability and bioactivity. These analogs underscore the broader trend of halogenation enhancing molecular interactions, a feature shared with the target compound’s 4-chlorophenyl group .
Data Tables
Key Findings and Limitations
- Cytotoxicity Trends: Halogenation (Cl, F) and aryl substituent polarity correlate with cytotoxic potency in propanone/propenone derivatives.
- Limitations : Direct pharmacological data for the target compound are absent; comparisons rely on structural extrapolation. Further studies are needed to validate its bioactivity and safety.
Biologische Aktivität
3-(1,3-Benzodioxol-5-ylamino)-1-(4-chlorophenyl)-1-propanone, also known by its CAS number 477333-87-2, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H14ClNO3
- Molecular Weight : 303.74 g/mol
- Linear Formula : C16H14ClNO3
The presence of the benzodioxole moiety and the chlorophenyl group is significant in determining its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties against certain bacterial strains.
- Antiparasitic Activity : It has been investigated for its efficacy against malaria, with formulations incorporating this compound showing promise in preclinical trials .
- Cytotoxic Effects : The compound has demonstrated cytotoxicity in several cancer cell lines, indicating potential as an anticancer agent .
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit enzymes critical for the survival of pathogens.
- Interference with Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting a potential role as an alternative therapeutic agent.
| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Vancomycin) |
| Escherichia coli | 64 | 32 (Ciprofloxacin) |
Anticancer Activity
In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound induces apoptosis through caspase activation. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
These findings indicate that the compound could be a candidate for further development in cancer therapy.
Q & A
Q. What synthetic routes are reported for synthesizing 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-1-propanone, and how can reaction conditions be optimized?
A Claisen-Schmidt condensation approach is commonly used for analogous chalcones. For example, substituted benzodioxole derivatives react with 4-chlorophenyl propanone precursors under basic conditions (e.g., NaOH/ethanol). Optimization involves adjusting molar ratios (e.g., 1:1.2 ketone:aldehyde), solvent polarity, and temperature (reflux at 80°C for 6–12 hours). Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Combined spectroscopic and elemental analysis is essential:
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.
- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.8–7.4 ppm), benzodioxole methylene (δ 5.9–6.1 ppm), and propanone CH₂/CH₃ groups (δ 2.5–3.5 ppm).
- Elemental analysis : Validate stoichiometry (e.g., C, H, N, Cl within ±0.4% of theoretical values) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
The compound is likely lipophilic due to the 4-chlorophenyl and benzodioxole groups. Solubility testing in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) is advised. Stability assays under UV light, temperature (4°C vs. room temperature), and oxidative conditions (e.g., H₂O₂ exposure) should precede long-term storage .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with biological targets (e.g., enzymes or receptors)?
Use software like AutoDock Vina or Schrödinger Maestro:
- Target selection : Prioritize enzymes/receptors with known chalcone-binding pockets (e.g., kinases, cytochrome P450).
- Docking parameters : Apply Lamarckian genetic algorithms, grid box centered on active sites, and 50+ docking runs for statistical rigor.
- Validation : Compare binding energies (ΔG) with co-crystallized ligands and validate via mutagenesis or competitive binding assays .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?
Contradictions may arise from solvent effects, tautomerism, or impurities. Mitigation includes:
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Systematic modifications:
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
- Scaffold hybridization : Fuse the benzodioxole ring with heterocycles (e.g., pyrazole or triazole) to modulate target affinity.
- In vitro assays : Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination) .
Q. What methodologies assess the compound’s metabolic stability and potential toxicity?
- Hepatic microsome assays : Incubate with rat/human liver microsomes (37°C, NADPH) and monitor parent compound depletion via LC-MS.
- CYP450 inhibition : Use fluorometric or luminescent kits (e.g., CYP3A4) to evaluate enzyme inhibition.
- Ames test : Screen for mutagenicity in Salmonella strains TA98/TA100 .
Methodological Challenges
Q. How can researchers address low yields in the final synthetic step?
Q. What computational tools predict the compound’s physicochemical properties (e.g., logP, pKa)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
